Cas no 1261908-38-6 (3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid)
3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%
- MFCD18322163
- 2,3'-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
- 3-FLUORO-4-(3-FLUORO-5-METHOXYCARBONYLPHENYL)BENZOIC ACID
- 1261908-38-6
- DTXSID30691526
- 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid
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- MDL: MFCD18322163
- Inchi: 1S/C15H10F2O4/c1-21-15(20)10-4-9(5-11(16)6-10)12-3-2-8(14(18)19)7-13(12)17/h2-7H,1H3,(H,18,19)
- InChI Key: OMBVJDJGYZTWOR-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=O)O)C=CC=1C1C=C(C=C(C(=O)OC)C=1)F
Computed Properties
- Exact Mass: 292.05471512Da
- Monoisotopic Mass: 292.05471512Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 63.6Ų
3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB329438-5 g |
3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%; . |
1261908-38-6 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB329438-5g |
3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%; . |
1261908-38-6 | 95% | 5g |
€1159.00 | 2025-02-14 |
3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid Suppliers
3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid
Introduction to 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic Acid (CAS No. 1261908-38-6)
3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service Number (CAS No. 1261908-38-6), represents a class of molecules that exhibit promising biological activities, making them valuable candidates for further research and development in drug discovery.
The molecular structure of 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid is characterized by the presence of two fluorine atoms and a methoxycarbonyl group, which are strategically positioned to influence its electronic properties and biological interactions. The benzoic acid core provides a robust scaffold for medicinal chemistry modifications, while the fluorinated aromatic rings enhance lipophilicity and metabolic stability, key factors in the design of effective therapeutic agents.
In recent years, there has been a surge in research focused on the development of fluorinated benzoic acids due to their demonstrated efficacy in modulating various biological pathways. The introduction of fluorine atoms into aromatic rings can significantly alter the pharmacokinetic profile of a molecule, often leading to improved binding affinity and selectivity. This has made fluorinated benzoic acids particularly attractive for the design of small-molecule inhibitors and activators.
One of the most compelling aspects of 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid is its potential application in the treatment of inflammatory and autoimmune diseases. Studies have shown that benzoic acid derivatives can interact with inflammatory cytokines and enzymes, thereby modulating immune responses. The fluorine substituents further enhance these interactions by improving the compound's ability to cross cell membranes and reach target sites within the body.
The methoxycarbonyl group in the structure also plays a crucial role in determining the compound's reactivity and solubility. This functional group can participate in hydrogen bonding interactions, which are essential for maintaining the stability of protein-ligand complexes. As a result, compounds like 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid are well-suited for use as scaffolds in structure-based drug design.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. By leveraging molecular docking simulations, scientists can identify key interactions between 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid and biological targets, providing valuable insights into its potential therapeutic applications. These computational studies have been complemented by experimental validation, confirming the efficacy of fluorinated benzoic acids in modulating disease-related pathways.
The synthesis of 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid presents unique challenges due to the complexity of its molecular structure. However, recent innovations in synthetic methodologies have made it possible to produce this compound with high yield and purity. These advancements have opened up new avenues for exploring its biological activities and developing novel therapeutic agents.
In conclusion, 3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid (CAS No. 1261908-38-6) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an ideal candidate for further exploration in drug discovery, particularly for conditions involving inflammation and immune dysregulation. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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